

Application Notes and Protocols: In-Vitro Assessment of AL002 Binding Affinity to TREM2

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Compound of Interest

Compound Name: AL002
Cat. No.: B15613663

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These application notes provide a detailed overview of in-vitro assays to characterize the binding affinity and functional activity of **AL002**, a humanized monoclonal antibody that targets the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). **AL002** is an investigational therapeutic for Alzheimer's disease, designed to activate TREM2 signaling.

Introduction

AL002 is an agonistic antibody that binds to the stalk region of the TREM2 extracellular domain. This binding is proposed to promote TREM2 clustering and activation, leading to downstream signaling through its association with the adapter protein DAP12. This activation enhances microglial proliferation, survival, and phagocytic activity, which are crucial for clearing pathological proteins like amyloid-beta in the brain.[1][2][3] While specific dissociation constants (Kd) for **AL002** binding to TREM2 are not widely published, its high-affinity interaction is supported by functional assays. A preclinical variant, **AL002c**, has been shown to have a half-maximal effective concentration (EC50) in the sub-nanomolar range, indicating potent activity.[4]

Quantitative Data Summary

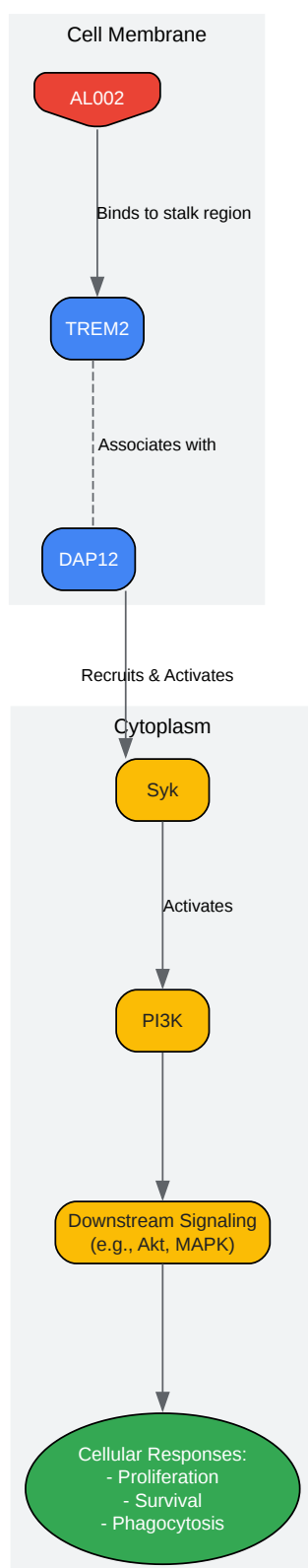
While direct in-vitro binding affinity values (Kd) for **AL002** are not readily available in the public domain, the following table summarizes a key functional parameter for a preclinical variant, **AL002c**, which indicates a high-affinity interaction.

Antibody Variant	Assay Type	Cell Type	Parameter	Value (nM)
AL002c	Macrophage Viability Assay	Primary Human Macrophages	EC50	0.36 – 0.47

Note: The EC50 value represents the concentration of the antibody that induces a half-maximal response in a cell-based functional assay and is an indirect measure of binding affinity.

Signaling Pathway and Mechanism of Action

AL002 binding to TREM2 initiates a signaling cascade that is critical for microglial function. The diagram below illustrates the proposed mechanism of action.



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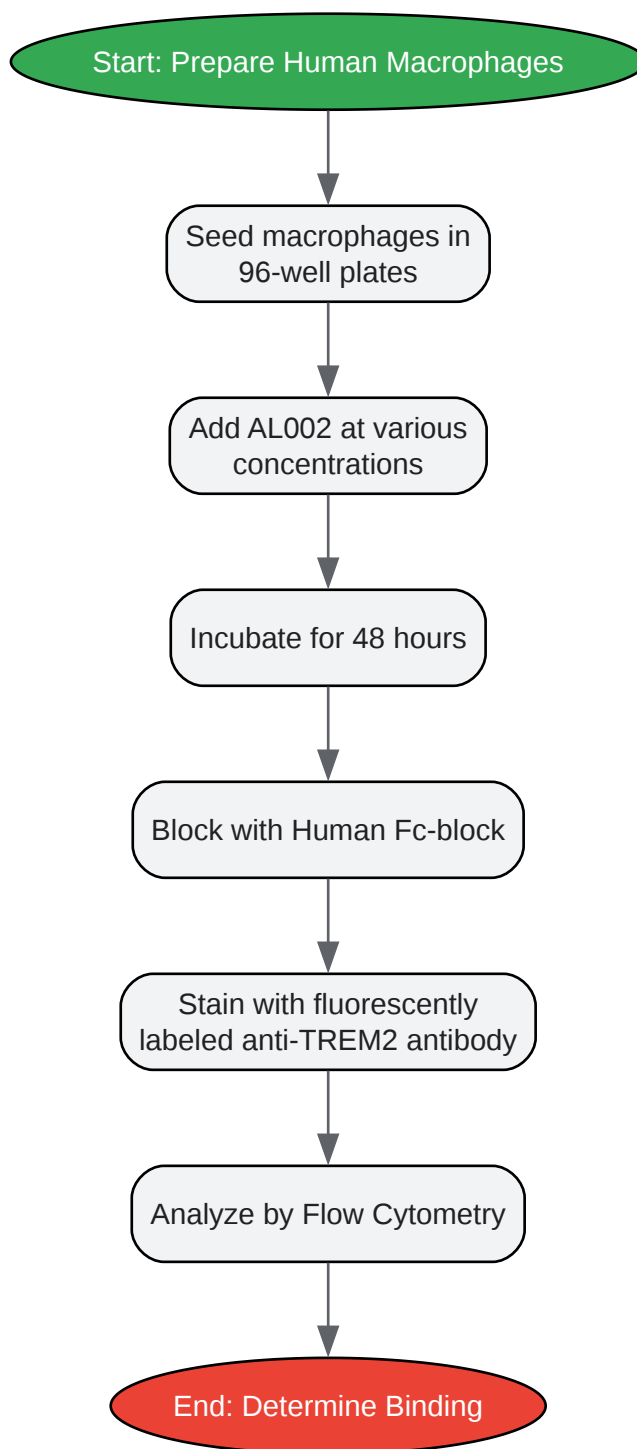
Caption: **AL002** binding to TREM2 induces downstream signaling via DAP12 and Syk.

Experimental Protocols

Herein are detailed protocols for key in-vitro assays to assess the binding and functional effects of **AL002** on TREM2.

Cell-Based Binding Assay using Flow Cytometry

This protocol describes how to assess the binding of **AL002** to TREM2 expressed on the surface of human macrophages.



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Caption: Workflow for the cell-based **AL002**-TREM2 binding assay.

Materials:

- Human macrophages
- Complete medium (e.g., RPMI-1640 with 10% FBS)
- 96-well round-bottom, non-tissue culture treated plates
- **AL002** antibody and isotype control IgG
- FACS buffer (2% FBS in PBS)
- Human Fc-block (e.g., Invitrogen Cat# 14-9161-73)
- Fluorescently labeled anti-TREM2 antibody
- Live/Dead stain (e.g., Live/Dead Aqua, Invitrogen)
- Flow cytometer

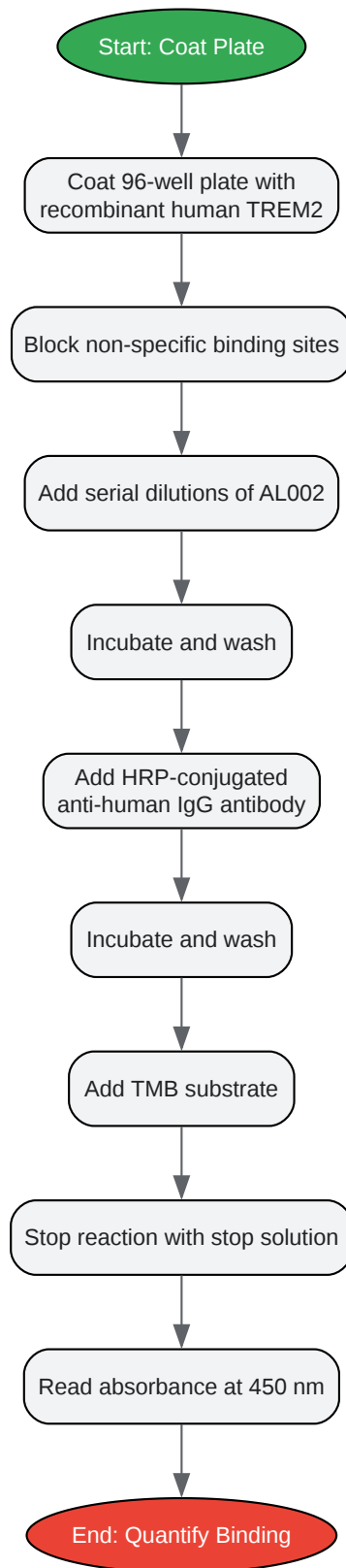
Protocol:

- Cell Preparation: Culture and differentiate human monocytes into macrophages.
- Seeding: Seed the human macrophages into a 96-well round-bottom plate at a density of 1×10^5 cells/well in complete medium.[1]
- Treatment: Add serial dilutions of **AL002** or an isotype control IgG to the wells. Include a no-antibody control.
- Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.[1]
- Blocking: Centrifuge the plate, discard the supernatant, and resuspend the cells in FACS buffer containing Human Fc-block. Incubate for 15 minutes on ice to block non-specific binding.[1]
- Staining: Add the fluorescently labeled anti-TREM2 antibody to the cells and incubate for 30-60 minutes on ice in the dark. In a separate set of wells, add a viability dye to distinguish live and dead cells.[1]

- **Washing:** Wash the cells twice with cold FACS buffer.
- **Analysis:** Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the TREM2 staining.
- **Data Interpretation:** An increase in MFI in **AL002**-treated cells compared to the isotype control indicates binding. A decrease in surface TREM2 signal can also be indicative of receptor internalization following agonistic binding.^[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol provides a general framework for a sandwich ELISA to quantify the binding of **AL002** to recombinant TREM2.



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Caption: General workflow for an **AL002**-TREM2 binding ELISA.

Materials:

- High-binding 96-well microplate
- Recombinant human TREM2 protein
- Coating buffer (e.g., PBS, pH 7.4)
- Blocking buffer (e.g., 5% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- **AL002** antibody
- HRP-conjugated anti-human IgG secondary antibody
- TMB substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Protocol:

- Coating: Dilute recombinant human TREM2 in coating buffer and add 100 μ L to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add 200 μ L of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Primary Antibody Incubation: Add 100 μ L of serially diluted **AL002** to the wells. Incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.

- Secondary Antibody Incubation: Add 100 μ L of HRP-conjugated anti-human IgG secondary antibody to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Detection: Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stop Reaction: Add 50 μ L of stop solution to each well.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Plot the absorbance values against the concentration of **AL002** to generate a binding curve and determine the EC50.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of binding kinetics. While a specific protocol for **AL002** is not publicly available, this general method can be adapted.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as an analyte (**AL002**) flows over and binds to a ligand (TREM2) immobilized on the chip. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_d).

General Protocol:

- Chip Preparation: Covalently immobilize recombinant human TREM2 onto a sensor chip (e.g., a CM5 chip) via amine coupling.
- System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+).
- Analyte Injection: Inject serial dilutions of **AL002** over the TREM2-immobilized surface and a reference flow cell.
- Association and Dissociation: Monitor the binding in real-time during the injection (association phase) and the subsequent flow of running buffer (dissociation phase).

- Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound **AL002** and prepare the surface for the next injection.
- Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a , k_d , and K_d .

Conclusion

The in-vitro assays described in these application notes provide a robust framework for characterizing the binding affinity and functional consequences of **AL002** interaction with TREM2. While direct binding constants for **AL002** are not extensively published, the available data from functional assays suggest a high-affinity interaction that leads to potent activation of TREM2 signaling. These protocols can be adapted by researchers to further investigate the therapeutic potential of **AL002** and other TREM2-targeting antibodies.

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